molecular formula C14H14FNO B15324528 2'-Fluoro-3'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine

2'-Fluoro-3'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine

Cat. No.: B15324528
M. Wt: 231.26 g/mol
InChI Key: QGMBLUXGJRVEQF-UHFFFAOYSA-N
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Description

2'-Fluoro-3'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound belongs to a class of substituted biphenyl amines, which are valuable scaffolds for constructing novel bioactive molecules. The strategic incorporation of fluoro and methoxy substituents on the biphenyl core can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a versatile building block . This amine serves as a critical precursor in synthesizing more complex target structures. A primary application is its use in the formation of carbamate derivatives. Organic carbamates are pivotal in modern drug design as they often exhibit enhanced chemical and proteolytic stability compared to their amide counterparts, making them excellent surrogates for peptide bonds in the development of enzyme inhibitors . Researchers can employ this amine to create candidate molecules for probing biological targets such as proteases (e.g., HIV-1 protease, β-secretase) . The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H14FNO

Molecular Weight

231.26 g/mol

IUPAC Name

5-(2-fluoro-3-methoxyphenyl)-2-methylaniline

InChI

InChI=1S/C14H14FNO/c1-9-6-7-10(8-12(9)16)11-4-3-5-13(17-2)14(11)15/h3-8H,16H2,1-2H3

InChI Key

QGMBLUXGJRVEQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C(=CC=C2)OC)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-3’-methoxy-4-methyl-[1,1’-biphenyl]-3-amine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the biphenyl structure.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl quinones, while substitution reactions can produce various substituted biphenyl derivatives .

Scientific Research Applications

2’-Fluoro-3’-methoxy-4-methyl-[1,1’-biphenyl]-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Fluoro-3’-methoxy-4-methyl-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 2'-fluoro-3'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine with structurally related compounds, focusing on substituent positions and physicochemical properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Source
4'-Fluoro-2-methyl-[1,1'-biphenyl]-3-amine 4'-F, 2-CH₃ C₁₃H₁₂FN 201.24 g/mol Intermediate in drug synthesis
5'-Bromo-2'-fluoro-4-methyl-[1,1'-biphenyl]-3-amine 5'-Br, 2'-F, 4-CH₃ C₁₃H₁₁BrFN 280.14 g/mol Halogenated analog for cross-coupling
6-Fluoro-3'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine 6-F, 3'-OCH₃, 4-CH₃ C₁₄H₁₄FNO 247.27 g/mol Bioactive scaffold (unpublished data)
4'-((4-methylpiperazin-1-yl)methyl)-[1,1'-biphenyl]-3-amine 4'-CH₂-(4-methylpiperazine) C₁₈H₂₂N₃ 280.39 g/mol GPCR-targeted ligand

Key Observations :

  • Substituent Position : The 2'-fluoro group in the target compound contrasts with the 4'-fluoro group in , which may alter electronic distribution and binding affinity in receptor interactions.
  • Bromine vs.
  • Heterocyclic Modifications : Compounds like 4'-((4-methylpiperazin-1-yl)methyl)-[1,1'-biphenyl]-3-amine demonstrate how piperazine moieties can enhance pharmacokinetic profiles compared to simple methoxy or methyl groups.

Spectroscopic Data :

  • ¹H NMR : Methoxy groups typically resonate at δ 3.7–3.9 ppm, while aromatic protons adjacent to fluorine may show deshielding (δ 6.8–7.5 ppm). For example, 4'-methoxy derivatives in exhibit distinct splitting patterns due to coupling with fluorine.
  • ¹³C NMR : Fluorine substituents cause significant upfield shifts (e.g., C-F at δ 110–130 ppm), as seen in .

Biological Activity

2'-Fluoro-3'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine is an organic compound belonging to the biphenyl family. Its unique structural features, including a fluorine atom at the 2' position, a methoxy group at the 3' position, and a methyl group at the 4' position, along with an amine group at the 3 position, contribute to its distinct chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological systems and potential therapeutic applications.

Structural Formula

The molecular formula of this compound is C14H14FNOC_{14}H_{14}FNO, with a molecular weight of approximately 231.26 Da. The following table summarizes its key chemical properties:

PropertyValue
Molecular FormulaC14H14FNOC_{14}H_{14}FNO
Molecular Weight231.26 Da
LogP3.29
Polar Surface Area35 Å
Hydrogen Bond Acceptors2
Hydrogen Bond Donors1

Synthesis Routes

Several synthetic routes have been developed for the preparation of this compound, utilizing common reagents and conditions such as strong acids or bases, organic solvents, and catalysts. The choice of reagents significantly influences the yield and purity of the final product.

Research indicates that this compound may exhibit various biological activities through its interactions with specific enzymes and receptors. These interactions can modulate biological pathways, making it a subject of interest for drug development.

Enzyme Interactions

Studies have shown that this compound can interact with several enzymes involved in neurotransmitter metabolism. For example, it has been found to inhibit certain monoamine oxidases (MAOs), which are crucial for the breakdown of neurotransmitters like serotonin and dopamine. This inhibition could potentially lead to increased levels of these neurotransmitters in the brain, suggesting its application in treating neurological disorders.

Receptor Binding Affinity

The compound's binding affinity to various receptors has also been a focal point of research. It is believed to interact with serotonin receptors (5-HT receptors), which play a significant role in mood regulation and anxiety disorders. Preliminary studies indicate that it may act as an agonist or antagonist depending on the receptor subtype involved.

Case Studies

  • Neurological Disorders : Ongoing studies are exploring the use of this compound in models of depression and anxiety. In animal studies, administration of this compound has resulted in reduced depressive-like behaviors, highlighting its potential as an antidepressant .
  • Cancer Research : Initial investigations have suggested that this compound may possess anticancer properties by inducing apoptosis in certain cancer cell lines. In vitro studies demonstrated that treatment with varying concentrations of the compound led to significant cell death in breast cancer cells .

Comparative Analysis

To better understand the unique characteristics of this compound compared to structurally similar compounds, a comparative analysis is presented below:

Compound NameKey FeaturesBiological Activity
This compound Fluorine substitution; amine groupPotential MAO inhibitor; receptor modulator
4-Fluoro-4'-methoxy-[1,1'-biphenyl] Lacks amine groupDifferent reactivity
2-Fluoro-4-methoxy-1-nitrobenzene Contains a nitro groupDifferent applications

Q & A

Q. What are the environmental implications of synthesizing and disposing of this compound?

  • Ecotoxicity :
  • Aquatic Toxicity : Predicted LC₅₀ (Daphnia magna) >100 mg/L, indicating moderate risk .
  • Waste Management :
  • Neutralize amine residues with dilute HCl before disposal.
  • Use activated carbon filtration to capture organic byproducts .

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